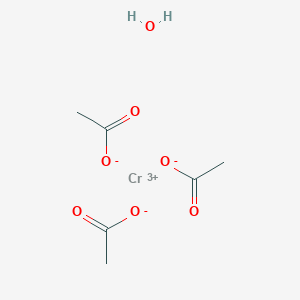

Chromium triacetate monohydrate

Description

Properties

CAS No. |

25013-82-5 |

|---|---|

Molecular Formula |

C6H11CrO7 |

Molecular Weight |

247.14 g/mol |

IUPAC Name |

chromium(3+);triacetate;hydrate |

InChI |

InChI=1S/3C2H4O2.Cr.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 |

InChI Key |

PHDRSNNXYBUITB-UHFFFAOYSA-K |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Cr+3] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Cr+3] |

Other CAS No. |

25013-82-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Chromium Triacetate Monohydrate

Advanced Preparative Routes

The synthesis of chromium triacetate monohydrate can be achieved through various advanced methodologies, including reduction-based syntheses from different chromium precursors, double decomposition reactions, and modern techniques such as solvothermal and mechanochemical approaches.

Reduction-Based Synthesis from Chromium Precursors

Reduction-based methods are a cornerstone of chromium acetate (B1210297) synthesis, primarily involving the conversion of higher oxidation state chromium compounds into the desired trivalent state, which is then reacted to form the acetate salt.

While chromium in the +3 oxidation state does not require reduction to form chromium(III) acetate, certain preparative routes begin with stable Cr(III) precursors like chromium(III) oxide. One patented method describes the reaction of chromium oxide with acetic acid in the presence of an initiator, such as hydrazine (B178648) hydrate (B1144303). google.com The mixture is heated to facilitate the reaction and subsequent crystallization of the product.

Table 1: Synthesis from Chromium(III) Precursors

| Cr(III) Precursor | Reagents | Conditions | Product |

|---|

A more common and traditional approach involves the reduction of highly oxidized and more reactive hexavalent chromium compounds. prepchem.com This multi-step synthesis is a staple in inorganic laboratory preparations.

The process typically begins with a Cr(VI) source, such as potassium dichromate (K₂Cr₂O₇) or chromium(VI) oxide (CrO₃). prepchem.comyoutube.com This precursor is dissolved in water and reduced to the trivalent state. Common reducing agents for this step include sulfur dioxide (SO₂) or ethyl alcohol in an acidic medium (hydrochloric acid). prepchem.com The completion of the reduction is visually indicated by a distinct color change from the initial yellow or orange of Cr(VI) to the pure green of Cr(III) ions in solution. prepchem.com

Following the reduction, the excess reducing agent (like SO₂) is removed by boiling. prepchem.com The resulting solution containing the chromic salt is then heated, and concentrated ammonia (B1221849) water is added slowly. This causes the precipitation of chromium(III) hydroxide (B78521) (Cr(OH)₃) as a solid. prepchem.com Great care is taken to avoid adding excess ammonia, which could lead to the formation of soluble complex ammines. The chromium(III) hydroxide precipitate is then separated by filtration and washed thoroughly. Finally, the moist hydroxide is dissolved in glacial acetic acid. Evaporation of this solution yields the this compound crystals. prepchem.com

Double Decomposition and Solvothermal Methods

Alternative synthetic strategies bypass the need for redox reactions by employing double decomposition or utilizing the unique conditions of solvothermal synthesis.

A prevalent industrial method for producing chromium acetate is through a double decomposition (metathesis) reaction. This involves reacting chromium sulfate (B86663) with sodium acetate. google.com In this reaction, the ions of the two soluble salts exchange, leading to the formation of chromium acetate. However, this method can present challenges in purification, as the resulting product is often a crude mixture that requires further treatment and crystallization to achieve high purity. google.com

Solvothermal synthesis offers a more advanced route, utilizing high temperatures and pressures in a sealed vessel to produce crystalline materials that may not be accessible under standard conditions. rsc.org Research in this area has shown that reacting chromium(III) sources with acetate under solvothermal conditions can lead to complex, polynuclear structures. For instance, the solvothermal reaction of chromium acetate with other ligands like methyl salicylate (B1505791) oxime (Me-saoH₂) and sodium hydroxide in a solvent like acetonitrile (B52724) can produce extended networks. One such product is a 2D sheet-like structure with the formula [H₃O][Na₃Cr(III)₆(O)₂(O₂CCH₃)₆(Me-sao)₆(MeCN)]ₙ, built from {Cr(III)₃(O)(O₂CCH₃)₃(Me-sao)₃}²⁻ nodes. rsc.orgrsc.org

Mechanochemical Approaches in Chromium(III) Acetate Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding), represents a solvent-free and efficient synthetic alternative. While specific literature for the mechanochemical synthesis of chromium triacetate is not abundant, the methodology has been successfully applied to produce analogous chromium(III) carboxylates and other complexes. nih.govresearchgate.net

This technique typically involves grinding a solid chromium(III) precursor, such as anhydrous chromium(III) chloride (CrCl₃) or its THF adduct [CrCl₃(THF)₃], with the sodium salt of a carboxylic acid. nih.govresearchgate.net For example, chromium(III) tris(2-ethylhexanoate) has been synthesized by the mechanochemical interaction of CrCl₃ with sodium 2-ethylhexanoate. researchgate.net The grinding process activates the reagents, and subsequent gentle heating can complete the reaction, yielding the chromium carboxylate and sodium chloride as a byproduct. researchgate.net This approach is noted for its high yields (95-97% in some cases) and avoidance of bulk solvents, making it a promising route for the synthesis of chromium(III) acetate. nih.gov

Kinetic and Mechanistic Aspects of Chromium Acetate Formation

The formation of chromium(III) acetate in solution is a ligand substitution reaction, which for chromium(III) is known to be kinetically inert. The mechanism and rate of formation are influenced by several factors, including the nature of the chromium(III) precursor complex, the pH of the solution, and the concentration of the acetate ligand.

Studies on the formation of chromium(III) complexes with carboxylate-containing ligands like EDTA provide analogous insights. The reaction is generally first-order with respect to the chromium(III) concentration. tsijournals.com The mechanism often proceeds through the formation of an ion pair between the cationic chromium complex and the anionic incoming ligand (acetate). tsijournals.com This is followed by the interchange of a ligand in the inner coordination sphere of the chromium ion with the acetate ion.

Table 2: Summary of Kinetic Findings for Cr(III) Complex Formation

| Reacting System | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Cr(III) + EDTA | First order in [Cr(III)]; rate increases with increasing [EDTA] and pH. | Ion-pair formation followed by associative interchange. | tsijournals.com |

| [Cr(NH₃)₆]³⁺ + EDTA | Rate decreases with increasing pH; proceeds via ligand-dependent and -independent paths. | Ion-pair formation is evident; high activation enthalpy for the ligand-independent path suggests Cr-N bond cleavage is energy-intensive. | |

| Cr(III) + Periodate | The reactive species is [Cr(H₂O)₅(OH)]²⁺. | Suggests an inner-sphere process is possible via the hydroxo species. | acs.org |

The structure of the chromium acetate complex itself in solution is also pH-dependent. At lower pH values (below 4.5), a green cyclic trimer is often the dominant species. As the pH increases, hydroxyl groups can replace the bridging acetate groups, eventually leading to the formation of linear trimers before precipitation occurs at higher pH.

Influence of Temperature and Concentration on Reaction Pathways

The reaction conditions, particularly temperature and the concentration of reactants, are pivotal in directing the synthesis of chromium triacetate and its subsequent behavior in solution. Optimized synthesis conditions for creating a chromium acetate cross-linker have been identified as a reaction temperature of 80°C for a duration of 10 hours. researchgate.net A separate patented preparation method specifies a similar temperature range of 70-80°C, but for a shorter reaction time of 6 hours. google.com

Concentration, expressed through molar ratios, is equally critical. For the synthesis from potassium dichromate, an optimal molar ratio of acetic acid to the chromium salt was determined to be 24:1 or greater. researchgate.net The concentration of chromium acetate in aqueous solutions also governs its chemical behavior over time. Studies using nuclear magnetic resonance (NMR) have shown that chemical alterations, such as hydrolysis, are dependent on both temperature and concentration. tandfonline.com These changes are more pronounced at lower chromium concentrations, where the paramagnetic effect of the chromium ion is less dominant. tandfonline.com For instance, at 40°C, the relaxation time of Cr(II) acetate solutions was observed to change more rapidly than that of Cr(III) acetate solutions. tandfonline.com

Table 2: Effects of Temperature and Concentration on Chromium Acetate Synthesis and Behavior

| Parameter | Condition | System | Observed Effect | Source |

|---|---|---|---|---|

| Temperature | 80°C | Synthesis of Cr(III) acetate cross-linker | Identified as the optimum reaction temperature for synthesis. researchgate.net | researchgate.net |

| Temperature | 70-80°C | Synthesis from chromium oxide and acetic acid | Specified temperature range for a 6-hour reaction. google.com | google.com |

| Concentration (Molar Ratio) | ≥ 24:1 (Acetic Acid:K₂Cr₂O₇) | Synthesis from potassium dichromate | Determined as the optimum molar ratio for the reaction. researchgate.net | researchgate.net |

| Concentration | Low vs. High | Aqueous solutions of Cr(III) acetate | Chemical changes (hydrolysis) are more pronounced at lower concentrations. tandfonline.com | tandfonline.com |

| Temperature | 40°C vs. 50°C | Aqueous solutions of Cr(II) acetate | Changes in NMR relaxation times (indicating molecular alteration) are faster at higher temperatures. tandfonline.com | tandfonline.com |

Control and Stabilization of Chromium Oxidation States During Synthesis

A fundamental challenge in the chemistry of chromium is controlling and stabilizing its oxidation state, as its properties vary significantly between states like Cr(II), Cr(III), and Cr(VI). The +3 oxidation state is generally the most stable. umb.edu Syntheses of chromium(III) acetate often begin with chromium in a different oxidation state, necessitating a carefully controlled redox process.

A common synthetic route involves the reduction of hexavalent chromium (Cr(VI)), for example from potassium dichromate (K₂Cr₂O₇), to the desired trivalent state (Cr(III)). umb.edulibretexts.org This reduction can be achieved using zinc metal in an acidic medium. umb.edulibretexts.org The process is visually marked by a color change from the orange of dichromate to the green of Cr(III) ions. umb.edu Another method uses glucose or corn sugar to reduce sodium dichromate in the presence of acetic acid. echemi.com

Once formed, stabilizing the Cr(III) state is crucial to prevent re-oxidation, particularly to the more toxic Cr(VI). Research indicates that aging Cr(III) acetate solutions in bulk at moderate temperatures (e.g., 40°C) does not promote oxidation to Cr(VI). tandfonline.com The stability of Cr(III) can be significantly enhanced by incorporating it into more complex and robust chemical structures. For example, precipitating Cr(III) as a mixed Fe(III)-Cr(III) hydroxide results in a product with lower solubility and thus greater stability compared to simple Cr(OH)₃. researchgate.net At high temperatures, forming a solid solution such as (Al₁₋ₓCrₓ)₂O₃ is an effective strategy to inhibit the re-oxidation of Cr(III) to Cr(VI). nih.gov Furthermore, the kinetic stability of the Cr(III) ion can be enhanced by complexation with macrocyclic ligands like cyclam, which protect the metal center from further reaction. nih.gov

Table 3: Methods for Control and Stabilization of the Cr(III) Oxidation State

| Method | Description | Purpose | Key Finding | Source |

|---|---|---|---|---|

| Chemical Reduction | Using zinc metal and acid to reduce Cr(VI) from K₂Cr₂O₇. | Synthesis | Effectively produces Cr(III) ions from a Cr(VI) starting material. libretexts.org | libretexts.org |

| Chemical Reduction | Using glucose/corn sugar to reduce Cr(VI) from sodium dichromate. | Synthesis | An alternative reduction method in the presence of acetic acid. echemi.com | echemi.com |

| Mixed Hydroxide Formation | Co-precipitating Cr(III) with Fe(III) to form a mixed hydroxide. | Stabilization | Increases the stability and lowers the solubility of Cr(III) compared to Cr(OH)₃ alone. researchgate.net | researchgate.net |

| Solid Solution Formation | Incorporating Cr₂O₃ into an Al₂O₃ matrix to form (Al₁₋ₓCrₓ)₂O₃. | Stabilization | Drastically suppresses the formation of Cr(VI) at high temperatures (500-1300°C). nih.gov | nih.gov |

| Macrocyclic Ligand Complexation | Using ligands such as cyclam to form a complex with the Cr(III) ion. | Stabilization | Enhances the kinetic inertness and stability of the Cr(III) center. nih.gov | nih.gov |

Structural Elucidation and Coordination Chemistry of Chromium Triacetate Monohydrate

Molecular and Supramolecular Architecture

The molecular and supramolecular architecture of chromium triacetate monohydrate is defined by the arrangement of its constituent atoms and the interactions between its molecular units.

While the trinuclear cluster is the most well-known form, chromium(III) acetate (B1210297) can also exist in other polynuclear arrangements. For instance, refluxing an aqueous solution of basic chromium acetate can lead to the formation of a cyclic octanuclear complex, [Cr₈(OH)₁₂(O₂CCH₃)₁₂]. In this structure, eight chromium(III) ions form a ring, bridged by both hydroxo and acetate ligands. The bridging between adjacent chromium ions alternates between two hydroxide (B78521) ligands and one acetate ligand, and two acetate ligands and one hydroxide ligand. Commercial chromium(III) acetate samples have been found to contain a mixture of species, including the trinuclear cation and other positively charged purple complexes, as well as neutral violet complexes like the octanuclear species. In contrast, chromium(II) acetate exists as a dimeric species, [Cr₂(CH₃CO₂)₄(H₂O)₂], featuring a quadruple bond between the two chromium atoms.

The electronic and structural properties of chromium(III) complexes are significantly influenced by ligand field effects. For a d³ ion like Cr(III) in an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. The nature of the ligands determines the magnitude of this splitting (Δo). In chromium triacetate, the oxygen-donating ligands (oxo, acetate, and water) create a specific ligand field around each chromium center. The electrochemical behavior of chromium(III) complexes is also dependent on the arrangement of the ligands. For instance, complexes with a cis-N₂O₄ donor set exhibit different electrochemical reversibility compared to those with a trans-N₂O₄ donor set, a difference attributed to the Jahn-Teller distortions experienced upon reduction to Cr(II).

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the detailed structure of this compound.

Infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of the ligands in chromium triacetate. The IR spectrum provides key information about the coordination of the acetate groups. The positions of the carboxylate stretching frequencies (symmetric and asymmetric) are particularly informative. The separation between these bands (Δν) can help distinguish between monodentate, bidentate, and bridging coordination modes of the carboxylate ligand. In the case of chromium triacetate, the IR spectra show characteristic bands for the bridging acetate ligands and the central μ₃-oxo group. For example, the presence of strong absorption bands corresponding to C-O stretches confirms the presence of ester functional groups. The vibrational features predicted for a trimetallic carboxylate complex with a μ₃-O-Cr₃ cage are consistently observed in various chromium(III) acetate samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H) for Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the behavior of chromium(III) acetate complexes in solution. Due to the paramagnetic nature of the Cr(III) ion, NMR spectra can exhibit broad signals, but these spectra are highly sensitive to the chemical environment and dynamic equilibria.

¹H NMR, in particular, has been employed to monitor the solution-state dynamics of aqueous Cr(III) acetate solutions over extended periods. researchgate.net Studies have shown that the ¹H NMR behavior changes with time, reflecting ongoing chemical processes in the solution. researchgate.net These temporal changes in the spectra, influenced by factors such as temperature and concentration, can be utilized to study the kinetics of these processes. researchgate.net For instance, any chemical alteration of the Cr(III) acetate ion complex in solution is postulated to affect the T2 relaxation time, making it detectable by ¹H NMR. The hydrolysis of Cr(III) acetate, a key process in solution, can be tracked by observing the evolution of the NMR signals.

Table 1: Application of NMR Spectroscopy in the Study of Chromium(III) Acetate Solutions

| Spectroscopic Technique | Application | Observed Phenomena | Influencing Factors | Reference |

| ¹H NMR | Monitoring solution-state dynamics | Changes in spectra and T2 relaxation times over time | Temperature, Concentration | researchgate.net |

| ¹H NMR | Kinetic studies | Time-dependent spectral changes reflecting chemical alterations | - | researchgate.net |

| ²H NMR | Structural assignment support | Correlation of IR and NMR peaks for different acetate binding modes | Chemical environment |

Mass Spectrometry (e.g., FAB-MS) for Cluster Identification

Mass spectrometry (MS) is an indispensable technique for the characterization of metal clusters, providing direct evidence of their molecular weight and composition. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has proven to be particularly effective in the analysis of coordination compounds like chromium triacetate.

The primary application of FAB-MS in the context of chromium triacetate is the identification and confirmation of polynuclear clusters. Research has explicitly demonstrated that FAB-MS can be used to confirm the existence of the cyclic trinuclear chromium(III) acetate cluster, often represented as [Cr₃O(CH₃COO)₆]⁺, in solution. This is a critical finding, as it validates the persistence of the basic trinuclear structure in the solution phase. FAB-MS is considered an excellent technique for determining the correct molecular formula of such clusters.

When combined with other analytical methods like NMR, IR, and microanalysis, FAB-MS provides a reliable and comprehensive characterization of cationic clusters. The resulting mass spectra typically show well-resolved peaks, with fine structure arising from the various possible isotopic combinations, which further aids in the confident assignment of the molecular formula. Fragments observed in the mass spectrum can also provide additional information about the composition and stability of the cluster.

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods provide a powerful complement to experimental studies, offering deep insights into the geometric and electronic properties of this compound at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structure of transition metal complexes. It is widely used for geometry optimization, which involves finding the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule.

Quantum Chemical Descriptors and Thermodynamic Property Analysis

From the optimized geometry obtained through DFT, a variety of quantum chemical descriptors can be calculated to quantify the chemical characteristics and reactivity of chromium triacetate. These descriptors include, but are not limited to, molecular orbital energies (HOMO, LUMO), Mulliken charges, and electrostatic potential maps. Such descriptors are valuable in rationalizing the chemical behavior of the complex.

Furthermore, computational chemistry allows for the prediction of thermodynamic properties. Through frequency calculations performed on the optimized geometry, it is possible to determine key thermodynamic quantities such as:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

Table 3: Computable Thermodynamic Properties via DFT

| Thermodynamic Property | Description | Method of Calculation |

| Enthalpy (H) | Total heat content of the system | Statistical mechanics based on vibrational frequencies |

| Entropy (S) | Measure of molecular disorder | Statistical mechanics based on vibrational, rotational, and translational partition functions |

| Gibbs Free Energy (G) | Predictor of spontaneity (G = H - TS) | Derived from calculated enthalpy and entropy |

| Heat Capacity (Cv, Cp) | Heat required to raise the temperature of the system | Derived from the temperature dependence of the internal energy |

Electronically Excited State Calculations and Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. This method is particularly useful for understanding and predicting the UV-Vis absorption spectra of compounds like chromium triacetate.

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the wavelengths of light that the molecule absorbs, allowing for a direct comparison with and interpretation of experimental UV-Vis spectra. For many molecules, TD-DFT can predict vertical excitation energies with a reasonable accuracy (often within 0.3 eV).

In the context of chromium(III) complexes, TD-DFT helps to assign the observed absorption bands to specific electronic transitions, such as d-d (ligand field) transitions localized on the metal center or ligand-to-metal charge transfer (LMCT) transitions. These calculations provide insights into how the electronic structure is altered upon excitation, which is fundamental to understanding the photochemistry and photophysics of the complex. researchgate.net The influence of the ligands and the geometry of the complex on the positions and intensities of the spectral bands can be systematically studied using this approach.

Reactivity and Reaction Mechanisms of Chromium Triacetate Monohydrate

Ligand Exchange and Substitution Dynamics

The substitution of ligands in chromium(III) complexes, including chromium triacetate monohydrate, is a well-studied area of inorganic chemistry. These reactions are characteristically slow, a property attributed to the d3 electronic configuration of Cr(III) which results in a high ligand field activation energy. youtube.comionicviper.org

Ligand substitution reactions in octahedral chromium(III) complexes are generally understood to proceed via an interchange mechanism, which can have associative (Ia) or dissociative (Id) character. researchgate.net In an associative interchange mechanism, the incoming ligand begins to form a bond with the metal center before the leaving ligand has fully departed, leading to a transition state with an increased coordination number. libretexts.org For Cr3+ ions, a negative experimental volume of activation suggests that the mechanism is likely of an associative interchange (Ia) nature. researchgate.netsemanticscholar.org This implies that the rate of substitution of a water molecule by another ligand can be significantly different from the rate of water exchange itself. semanticscholar.org The formation of an outer-sphere complex between the chromium(III) species and the incoming ligand is a prerequisite for the subsequent interchange step. researchgate.netsemanticscholar.org

The kinetics of ligand substitution in chromium(III) complexes can be followed spectrophotometrically by monitoring the changes in absorbance at specific wavelengths over time. nih.govepa.gov Such studies allow for the determination of rate constants and activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡). nih.govias.ac.in For instance, in the reaction of hydroxopentaaquachromium(III) ion with DL-alanine, a lower activation enthalpy compared to other anation reactions suggests a significant associative character in the interchange process. ias.ac.in In associative interchange, both the breaking of the existing Cr(III)-OH2 bond and the formation of the new Cr(III)-ligand bond are crucial in the activated state. ias.ac.in

The table below presents activation parameters for the substitution of aqua ligands in Cr(III) complexes by various ligands, illustrating the influence of the incoming ligand on the reaction energetics.

| Reactant Complex | Incoming Ligand | ΔH‡ (kJ/mol) | ΔS‡ (J K⁻¹ mol⁻¹) |

| [Cr(H₂O)₅(OH)]²⁺ | 2,3-Dihydroxybenzoic Acid | 61.2 ± 3.1 (second stage) | -91.1 ± 11.0 (second stage) |

| [Cr(H₂O)₅(OH)]²⁺ | 2,3-Dihydroxybenzoic Acid | 124.5 ± 8.7 (third stage) | 95.1 ± 29.0 (third stage) |

| [Cr(H₂O)₅(OH)]²⁺ | DL-Alanine | ~34.1 | ~-159.8 |

Data compiled from multiple sources. nih.govias.ac.in

It is important to note that the activation energy for Cr-EDTA complexation has been reported to have a negative value in some studies, which is an unusual finding for metal-ligand complexes. researchgate.net

Water molecules are fundamental to the coordination chemistry of chromium(III) in aqueous solutions. The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the simplest form, but it can undergo deprotonation to form hydroxo species like [Cr(H₂O)₅(OH)]²⁺. libretexts.orgchemguide.co.uk This deprotonation is significant as the hydroxide (B78521) ligand can labilize the remaining water ligands, facilitating their substitution. nih.govias.ac.in The presence of the OH⁻ group in the complex can accelerate the cleavage of the Cr(III)-OH₂ bond, thus promoting the entry of an incoming ligand. ias.ac.in The dynamics of both the ligands and the water molecules in trinuclear chromium acetate (B1210297) complexes have been studied using techniques like inelastic incoherent neutron scattering. nih.gov

The replacement of water ligands by other ions, such as sulfate (B86663) or chloride, is a common ligand exchange reaction. libretexts.orglibretexts.org For example, warming a solution of chromium(III) sulfate can lead to the replacement of a water molecule by a sulfate ion. chemguide.co.uklibretexts.org Similarly, in the presence of chloride ions, the green tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺, is often formed. libretexts.orgchemguide.co.uklibretexts.org

Chromium(III) readily reacts with polydentate organic ligands, such as ethylenediaminetetraacetic acid (EDTA), to form stable chelate complexes. researchgate.netacs.org The reaction with EDTA is complex and its mechanism has been a subject of extensive study. researchgate.netsemanticscholar.org The reaction is thought to proceed through the formation of an outer-sphere complex, followed by a rate-determining step involving the release of the first water molecule from the chromium(III) coordination sphere. semanticscholar.org The reaction of chromium(III) with other polydentate ligands, like 2,3-dihydroxybenzoic acid, has also been investigated, revealing multi-stage kinetic processes. nih.gov

The reaction between chromium(III) and EDTA is influenced by pH, with different protonated forms of EDTA and chromium hydroxo species participating in the reaction at different pH values. researchgate.netsemanticscholar.org A proposed kinetic model for the Cr(III)-EDTA complexation reaction involves a long-lived intermediate and a final complex product, with the decay of the intermediate being base-catalyzed. ub.edu

Redox Chemistry of this compound

The +3 oxidation state of chromium is its most stable oxidation state. wikipedia.orgumb.edu This stability is a key reason why chromium(III) compounds, including chromium triacetate, are kinetically robust. wikipedia.org The d³ electronic configuration of Cr(III) in an octahedral field results in a half-filled t₂g subshell, which confers considerable kinetic inertness. youtube.com

While Cr(III) is the most stable state, it can be oxidized to higher oxidation states, such as Cr(VI), or reduced to lower oxidation states like Cr(II). The oxidation of chromium(III) to chromium(VI) can be achieved using strong oxidizing agents in an alkaline medium. For instance, warming a solution of hexahydroxochromate(III) ions with hydrogen peroxide solution results in the formation of the yellow chromate(VI) ion. libretexts.orgchemguide.co.uk

The reduction of Cr(III) to Cr(II) requires a strong reducing agent. umb.edu Zinc metal is commonly used for this purpose. youtube.comscribd.com The resulting Cr(II) species are powerful reducing agents themselves and are readily oxidized back to Cr(III) by atmospheric oxygen. umb.edu

The interconversion between different chromium oxidation states is central to many of its applications. For example, the redox cycle between Cr(III) and Cr(VI) is a key aspect of chromium's environmental chemistry and toxicology.

Mechanisms of Chromium(II) Formation and Re-oxidation

The transformation between chromium(III) and chromium(II) acetate involves distinct redox mechanisms. The formation of chromium(II) from chromium(III) is a reductive process, while its reversion to the more stable +3 oxidation state is an oxidative one.

Formation of Chromium(II) Acetate: The synthesis of chromium(II) acetate typically begins with the reduction of an aqueous solution of a chromium(III) salt. wikipedia.org This process is commonly achieved using a strong reducing agent, such as zinc metal, in an acidic solution. umb.edu The standard electrode potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, indicating that a potent reducing agent is necessary to drive the reaction. umb.edu

The reduction process is visually striking, marked by a color change in the solution from the green characteristic of aqueous Cr(III) ions to the distinct blue of the Cr(II) ion. umb.edu Once the reduction is complete, the blue solution is treated with sodium acetate. wikipedia.org This leads to the immediate precipitation of chromium(II) acetate dihydrate (Cr₂(O₂CCH₃)₄(H₂O)₂), which appears as a bright red solid. umb.edu

Reduction: 2 Cr³⁺(aq) + Zn(s) → 2 Cr²⁺(aq) + Zn²⁺(aq)

Precipitation: 2 Cr²⁺(aq) + 4 CH₃CO₂⁻(aq) + 2 H₂O(l) → Cr₂(O₂CCH₃)₄(H₂O)₂(s) umb.edu

Re-oxidation of Chromium(II) Acetate: Chromium(II) is a powerful reducing agent and is highly susceptible to oxidation, particularly by atmospheric oxygen. umb.edu The standard potential for the oxidation of Cr²⁺ to Cr³⁺ is +0.41 V. umb.edu This inherent instability means that the synthesis and handling of chromium(II) acetate must be conducted under an inert atmosphere to prevent its rapid re-oxidation back to a chromium(III) species. umb.edu The accidental introduction of air during its preparation is easily detected by the discoloration of the bright red product. wikipedia.org The high reactivity of the Cr(II) ion is further demonstrated by its ability to reduce water, leading to the production of hydrogen gas. umb.edu

Hydrolysis and Polymerization Processes

In aqueous solutions, chromium(III) acetate undergoes complex hydrolysis and polymerization reactions. These processes are heavily influenced by factors such as pH and the concentration of acetate ions. onepetro.org

Investigation of Chromium(III) Acetate Hydrolysis Pathways

The hydrolysis of chromium(III) acetate involves the displacement of acetate ligands by hydroxide groups (OH⁻) from water. onepetro.org This process is significantly affected by the pH of the solution. onepetro.org As the pH increases, the concentration of hydroxide ions rises, promoting the formation of various hydroxo and aqua-hydroxo chromium(III) species. These reactions can ultimately lead to the precipitation of chromium hydroxide complexes if the pH becomes sufficiently high. onepetro.org

The initial steps in the hydrolysis of the aqueous chromium(III) ion, Cr³⁺(aq), have been extensively studied. The formation of monomeric and polymeric hydroxo complexes occurs in a stepwise manner as the pH increases. The equilibrium constants for these hydrolysis reactions demonstrate the distribution of different species in solution.

| Equilibrium Reaction | log K (at 298 K, infinite dilution) |

|---|---|

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.60 ± 0.07 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 ± 0.20 |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -16.25 ± 0.19 |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.56 ± 0.21 |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.29 ± 0.16 |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -9.10 ± 0.14 |

Data compiled from a critical review of chromium(III) hydrolysis constants. cost-nectar.eu

The presence of acetate ions can influence these pathways. Studies on related systems show that acetate can accelerate the hydrolysis of chromium-carbon bonds in organochromium complexes, suggesting it plays an active role in the coordination sphere during hydrolysis reactions. acs.org

Formation and Characterization of Bridged and Condensed Chromium(III) Species

The hydrolysis and aging of chromium(III) acetate solutions lead to the formation of polynuclear, or condensed, species. These are complex structures where multiple chromium centers are linked together by bridging ligands, such as hydroxide, oxide, and acetate groups.

A prominent and well-characterized example is the basic chromium acetate cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org In this structure, three octahedral Cr(III) centers are linked by a central, triply bridging oxo ligand (O²⁻). wikipedia.org The chromium atoms are further bridged by six acetate ligands, and each chromium is coordinated to a terminal water molecule. wikipedia.org This trinuclear cation is a common constituent of commercial chromium(III) acetate, which is often a complex mixture of various polynuclear species rather than a simple monomeric salt. wikipedia.orgoptica.org

Further investigation using techniques like FAB mass spectrometry and ion exchange chromatography has confirmed the existence of such cyclic chromium trimers in solution. optica.org These studies also indicate that the progressive replacement of acetate ligands with hydroxyl groups can cause the opening of these cyclic rings, leading to the formation of linear polymeric species. optica.org In addition to trimers, evidence for the formation of other condensed structures, such as a tetrameric species, [Cr₄(OH)₆]⁶⁺, has been found in the early stages of chromium(III) hydrolysis. acs.org Another complex, chromium acetate hydroxide, exists as a tetramer of binuclear Cr₂(OH)₃(OAc)₃ units, further illustrating the tendency of chromium(III) to form complex bridged structures in the presence of hydroxide and acetate. wikipedia.org

| Species Type | Formula / Description | Key Structural Features |

|---|---|---|

| Monomeric Hydroxo-Complexes | [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺ | Single Cr(III) center with coordinated water and hydroxide. cost-nectar.eu |

| Dinuclear Bridged Complex | [Cr₂(OH)₂(H₂O)₈]⁴⁺ | Two Cr(III) centers bridged by two hydroxide ligands. cost-nectar.eu |

| Trinuclear Oxo-Bridged Cation | [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ | Triangular arrangement of three Cr(III) centers with a central oxo bridge and acetate bridges. wikipedia.org |

| Tetranuclear Hydroxo-Complex | [Cr₄(OH)₆]⁶⁺ | Condensed species formed in early hydrolysis stages. acs.org |

| Polymeric Acetate Hydroxide | [Cr₂(OH)₃(OAc)₃]₄ | A tetramer of binuclear units linked by hydroxide and acetate ligands. wikipedia.org |

Catalytic Applications of Chromium Triacetate Monohydrate in Chemical Synthesis

Catalysis in Organic Reactions

Chromium triacetate monohydrate demonstrates significant catalytic utility in several key types of organic reactions. It can function either as the primary catalytic species or as a precursor for more active catalysts, participating in oxidation, polymerization, and dehalogenation processes.

While chromium(VI) compounds like chromic acid and pyridinium (B92312) chlorochromate (PCC) are more famously known as stoichiometric oxidants for converting alcohols to carbonyl compounds, chromium(III) compounds, including chromium(III) acetate (B1210297), also play a role as catalysts in oxidation reactions. acs.orgwikipedia.org The catalytic cycle in such cases may involve the in-situ generation of a higher-valent chromium species as the active oxidant.

Chromium-catalyzed oxidations are a cornerstone of organic synthesis. nih.gov For instance, the oxidation of a primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the specific chromium reagent used. wikipedia.orgacs.org Secondary alcohols are reliably oxidized to ketones. nih.govacs.org The general mechanism involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of a reduced chromium species. wikipedia.orgacs.org

Research has focused on developing milder and more selective catalytic systems. For example, using periodic acid (H₅IO₆) as a co-oxidant with only a catalytic amount of a chromium source, such as CrO₃, allows for the efficient conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones in high yields. organic-chemistry.org

Table 1: Examples of Alcohol Oxidation using Chromium-Based Catalysts This table presents generalized findings for chromium-catalyzed oxidations to illustrate the scope of these reactions. Specific conditions and yields can vary significantly based on the exact catalyst system and substrate.

| Substrate (Alcohol) | Catalyst System | Product (Carbonyl Compound) | Typical Yield |

|---|---|---|---|

| Primary Aliphatic Alcohol | CrO₃ (catalytic), H₅IO₆ | Carboxylic Acid | High |

| Secondary Aliphatic Alcohol | CrO₃ (catalytic), H₅IO₆ | Ketone | High |

| Benzyl Alcohol | CrO₃ (catalytic), Periodic Acid | Benzaldehyde/Benzoic Acid | High |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | High |

Chromium-based catalysts are fundamental to the polymer industry, particularly for the polymerization of olefins like ethylene (B1197577). acs.org this compound is explicitly used as a catalyst and, more commonly, as a precursor to create supported chromium catalysts for producing polyolefins. acs.orghaz-map.com These catalysts, often prepared by depositing a chromium compound like chromium acetate onto a high-surface-area support such as silica (B1680970), are known for their high activity. acs.orghaz-map.com

The resulting polymers, particularly polyethylene, exhibit desirable properties such as a wide molecular weight distribution and excellent processability, which can be attributed to the nature of the chromium catalyst. nih.gov The performance of the catalyst system is influenced by the support material and activation conditions. For example, the Phillips catalyst is prepared by impregnating a silica support with a chromium compound and then calcining it in oxygen to activate the chromium to the Cr(VI) state. acs.org However, catalysts based on chromium(III) are also highly effective, often requiring activation with a co-catalyst like modified methylaluminoxane (B55162) (MMAO).

Recent research has also explored novel chromium(III) catalysts for the polymerization of more functionalized monomers, such as beta-olefin derivatives, demonstrating the expanding scope of these catalytic systems.

Reductive dehalogenation, the process of cleaving a carbon-halogen bond and replacing it with a carbon-hydrogen bond, is an important reaction in both organic synthesis and for the remediation of halogenated environmental pollutants. While this reaction is known for transition metal complexes, it is most effectively carried out by low-valent metal centers.

In the context of chromium chemistry, reductive dehalogenations are characteristically performed using chromium(II) compounds, such as chromium(II) acetate. The mechanism is believed to proceed through a single-electron transfer from the Cr(II) center to the organic halide, leading to the formation of a radical intermediate and a Cr(III) species. This requirement for a reduced chromium center means that chromium(III) triacetate monohydrate is not a suitable catalyst for this transformation on its own. It lacks the necessary reducing power to initiate the reaction. For a Cr(III) compound to participate, a stoichiometric reductant would be required to first generate the active Cr(II) species.

Role in Cross-linking Mechanisms (e.g., Arylamide Polymer Networks)

One of the most significant industrial applications of chromium triacetate is as a cross-linking agent, or "curing agent," for acrylamide-based polymers to form stable hydrogels. acs.org These gels are extensively used in applications such as enhanced oil recovery, where they serve to block high-permeability zones in reservoirs, thereby diverting water to unswept oil zones.

The rate of gelation and the final strength of the gel are highly dependent on several factors, including polymer and cross-linker concentration, temperature, pH, and the salinity of the formation water.

Table 2: Influence of Key Parameters on Chromium(III)-Polyacrylamide Gelation This table summarizes general trends observed in research on Cr(III)-HPAM gel systems.

| Parameter | Effect on Gelation | Research Finding | Reference(s) |

|---|---|---|---|

| Temperature | Increased temperature accelerates gelation. | Temperature has the most significant effect on the gelation time. | |

| Polymer Concentration | Higher concentration generally leads to faster gelation and stronger gels. | Affects both rheological and transport properties of the hydrogel. | |

| Cross-linker Concentration | Increased concentration accelerates gelation up to an optimal point. | The ratio of cross-linker to polymer is a critical factor for gel strength. | |

| pH | Affects the hydrolysis of both the polymer and the Cr(III) ion. | The concentration of available carboxylate groups and chromium hydrolysis products is pH-dependent. | |

| Salinity | Can either retard or accelerate gelation depending on the ions present. | The cross-linking reaction is significantly affected by salinity; very low salinity can prevent cross-linking. |

Design Principles and Optimization of Chromium-Based Catalysts

The efficacy of catalysts derived from this compound is governed by several key design and optimization principles aimed at enhancing activity, selectivity, and stability.

Catalyst Support: For many applications, particularly olefin polymerization, chromium catalysts are heterogenized by deposition on a solid support. High-surface-area materials like silica or silica-alumina are commonly used. acs.org The properties of the support, such as its specific surface area and porosity, are critical. A higher ratio of specific surface area to chromium content can lead to better mechanical properties in the resulting polymer, while a lower ratio may improve processability. haz-map.com

Ligand Environment: The coordination environment around the chromium center is paramount. Ligand engineering, which involves the strategic selection and modification of organic ligands, can be used to fine-tune the catalyst's electronic and steric properties. For example, tridentate Schiff base ligands have been used to create highly active chromium systems for ethylene oligomerization and polymerization. The ligands influence the stability of the active species and can direct the selectivity of the reaction, such as favoring the production of hydrogen peroxide over water in electrocatalytic oxygen reduction.

Activation and Reaction Conditions: The activation method is crucial for generating the catalytically active species. This can involve thermal treatment, as seen in the Phillips catalyst, or the use of co-catalysts and activators, such as organoaluminum compounds (e.g., methylaluminoxane). acs.org Optimizing reaction parameters such as temperature, pressure, and solvent is essential for maximizing catalyst performance. For instance, in polymerization reactions, temperature can significantly affect the molecular weight of the polymer produced. acs.org Through careful control of these principles, chromium-based catalysts can be tailored for a wide range of specific synthetic challenges.

Environmental Transformation and Speciation of Chromium Triacetate Monohydrate

Environmental Fate and Transport Processes

The journey of chromium triacetate monohydrate in the environment begins with its dissolution and subsequent dissociation in water. The released Cr(III) ions then undergo several key processes that control their mobility and speciation.

Once dissolved in water, the Cr(III) ion, which is kinetically inert, undergoes slow ligand exchange reactions. The primary reaction in the absence of strong complexing agents is hydrolysis. diva-portal.org The hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, acts as a weak acid, donating protons to form a series of mononuclear and polynuclear hydroxo complexes. The extent of hydrolysis is strongly dependent on pH. cost-nectar.euacs.org

At low pH (below 4), the dominant species is the hydrated Cr³⁺ ion. As the pH increases, hydrolysis proceeds, forming species such as Cr(OH)²⁺ and Cr(OH)₂⁺. cost-nectar.euresearchgate.net Further increases in pH lead to the formation of polynuclear complexes like Cr₂(OH)₂⁴⁺ and Cr₃(OH)₄⁵⁺, and ultimately, the precipitation of amorphous chromium(III) hydroxide (B78521), Cr(OH)₃, typically above pH 5.5. nih.govacs.org

The oxidation of Cr(III) to the more toxic and mobile hexavalent chromium, Cr(VI), is a critical environmental process. In typical aquatic environments, dissolved oxygen is not a significant oxidant for Cr(III). epa.gov The principal natural oxidant capable of converting Cr(III) to Cr(VI) is manganese dioxide (MnO₂). epa.govnih.gov This oxidation process is generally slow and its rate is influenced by pH and the crystalline structure of the manganese oxide. epa.gov Studies have shown that the oxidation can be accelerated by Mn(II)-oxidizing bacteria, which produce highly reactive manganese oxides. nih.gov

Table 1: Hydrolysis Reactions of Aqueous Cr(III) and Their Equilibrium Constants This interactive table summarizes the key hydrolysis steps for the trivalent chromium ion in aqueous solutions.

| Reaction | log K (298 K) | Reference |

| Cr³⁺ + H₂O ⇌ Cr(OH)²⁺ + H⁺ | -3.57 to -4.0 | cost-nectar.eu |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 to -9.84 | cost-nectar.eu |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃(aq) + 3H⁺ | -16.19 to -18.0 | cost-nectar.eu |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.0 to -5.29 | cost-nectar.eu |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -9.10 to -10.75 | cost-nectar.eu |

| Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O | 9.35 to 12.0 | cost-nectar.eu |

Note: Values for equilibrium constants (log K) can vary between studies due to different experimental conditions and thermodynamic models used.

Upon entering soil or water, this compound dissociates, releasing Cr(III) ions, acetate (B1210297) ions, and water molecules. The Cr(III) ion is then available to form complexes with a wide variety of inorganic and organic ligands present in the environment. These complexation reactions compete with hydrolysis and precipitation. onepetro.org

In many natural waters and soil solutions, dissolved organic matter (DOM), including humic and fulvic acids, provides abundant binding sites for Cr(III). nih.govresearchgate.net The formation of Cr(III)-organic complexes can significantly increase the solubility and mobility of chromium, preventing its precipitation as chromium hydroxide. researchgate.netsciopen.com The kinetics of complexation with natural organic matter can be very slow, particularly at low pH, sometimes requiring months to reach equilibrium. nih.govacs.org

Photochemical reactions, driven by sunlight, can also influence the speciation and transformation of chromium. While specific data on this compound is limited, studies on other Cr(III)-organic complexes provide insight into potential pathways. Irradiation of Cr(III) complexes with ligands like oxalate (B1200264) can induce ligand-to-metal charge transfer (LMCT), leading to the photoreduction of Cr(III) to Cr(II). researchgate.net

Furthermore, photochemical processes can indirectly affect Cr(III) oxidation. In the presence of light, organic carbon, and manganese oxides, the generation of organic and/or oxygen radicals can be stimulated. rsc.org These reactive species can participate in redox cycling, potentially leading to a sustained oxidation of Cr(III) to Cr(VI), a process that might not occur in the dark. rsc.org The photolysis of Cr(III) complexes can also lead to the substitution of ligands (photoaquation), altering the structure and reactivity of the chromium species. dtic.milresearchgate.netnih.gov

Interactions with Natural Organic Matter and Ligands

The interaction between chromium and naturally occurring organic matter and ligands is a dominant factor in its environmental speciation, profoundly influencing its transport and bioavailability.

The acetate ligands in the chromium triacetate complex can be displaced by stronger environmental chelators. Natural organic matter (NOM), such as humic and fulvic acids, and various low-molecular-weight organic acids (e.g., citric, oxalic, malic acids) found in soil and water form highly stable complexes with Cr(III). nih.govresearchgate.net These natural ligands possess functional groups like carboxyl and phenolic hydroxyls that can effectively bind to the Cr(III) center. researchgate.net

The formation of these stable Cr(III)-NOM complexes is favored thermodynamically over the chromium acetate complex, leading to the progressive displacement of the acetate ligands. This process enhances the mobility of chromium, as these organo-chromium complexes are generally soluble and less prone to adsorption onto soil minerals compared to the free hydrated Cr(III) ion. researchgate.netsciopen.com

The speciation of chromium is intricately linked to both pH and the availability of competing ligands. nih.gov pH acts as a master variable, controlling both hydrolysis and the protonation state of organic ligands, which in turn affects their ability to bind with Cr(III). researchgate.nettandfonline.com

At low pH (< 5), Cr(III) complexation with NOM often results in the formation of monomeric complexes. acs.orgnih.gov In this pH range, hydrolysis is less significant, but complexation kinetics can be slow. acs.org As pH increases (> 5), the tendency for hydrolysis increases, leading to the formation of polynuclear Cr(III)-NOM complexes (dimers and tetramers) and eventually the precipitation of chromium hydroxides if strong complexing ligands are scarce. acs.orgnih.gov

The availability and type of ligands dictate the dominant form of chromium. In environments rich in dissolved organic matter, soluble Cr(III)-organic complexes will be the major species, enhancing chromium's mobility. researchgate.netresearchgate.net In systems with low organic content, the speciation will be dominated by hydrolysis products, leading to lower solubility and greater retention in soils and sediments through precipitation and adsorption. researchgate.nettandfonline.com

Table 2: General Influence of pH on Cr(III) Speciation in Environmental Systems This interactive table outlines the dominant chemical forms of trivalent chromium across different pH ranges in typical environmental settings.

| pH Range | Dominant Cr(III) Species/Process | Consequence | Reference |

| < 4 | [Cr(H₂O)₆]³⁺ | High potential mobility as a free cation | cost-nectar.euresearchgate.net |

| 4 - 5.5 | Cr(OH)²⁺, Cr(OH)₂⁺, Monomeric NOM-complexes | Increasing hydrolysis and complexation | cost-nectar.eunih.gov |

| > 5.5 | Cr(OH)₃ (precipitate), Polynuclear NOM-complexes | Low solubility, precipitation, strong binding to NOM | nih.govacs.org |

| Alkaline (>8) | Cr(OH)₄⁻ (soluble), Precipitation as Cr(OH)₃ | Potential for re-dissolution as anionic hydroxo complex | cost-nectar.eu |

Analytical Methodologies for Environmental Chromium Speciation

The accurate determination of chromium speciation in environmental matrices is of paramount importance due to the contrasting toxicological profiles of its common oxidation states: the essential nutrient trivalent chromium (Cr(III)) and the highly toxic and carcinogenic hexavalent chromium (Cr(VI)). metrohm.combrjac.com.brtandfonline.com Compounds such as this compound are sources of Cr(III), which can undergo transformation in the environment. Therefore, robust analytical methods are required to distinguish and quantify these chromium species to assess environmental risk and ensure regulatory compliance. The primary analytical techniques employed for this purpose include hyphenated chromatographic methods, spectrophotometry, and electrochemical sensors.

A crucial first step in the analysis of environmental samples is sample preparation. The primary challenge is to preserve the original speciation of chromium during collection, storage, and extraction, as Cr(III) and Cr(VI) can be interconverted depending on factors like pH, redox potential, and the presence of other substances. lcms.czsmith.edu For water samples, this often involves filtration and pH adjustment. For solid matrices like soil and sediment, extraction procedures are necessary to move the chromium species into a liquid phase for analysis. tandfonline.comepa.gov

Hyphenated Chromatographic Techniques

The coupling of separation techniques, primarily ion chromatography (IC), with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma optical emission spectrometry (ICP-OES) is the gold standard for chromium speciation analysis. metrohm.combrjac.com.bruj.ac.za

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS):

This is one of the most powerful and widely used methods for chromium speciation. metrohm.combrjac.com.br The principle involves the separation of Cr(III) and Cr(VI) based on their different ionic forms using an ion exchange column, followed by highly sensitive detection with ICP-MS. brjac.com.br Typically, Cr(VI) exists as an anion (CrO₄²⁻), while Cr(III) is cationic. smith.edu To enable simultaneous separation on a single anion exchange column, Cr(III) is often complexed with an agent like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex. metrohm.comlcms.cz

The use of a collision/reaction cell in modern ICP-MS instruments is critical to mitigate polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺) that can affect the accuracy of chromium detection at low concentrations. brjac.com.brthermofisher.com This combination of IC for separation and ICP-MS for detection provides excellent sensitivity and selectivity, with detection limits in the sub-µg/L or even ng/L range. lcms.czlcms.cz

Research Findings:

A method coupling IC with ICP-MS has been developed for the analysis of Cr(III) and Cr(VI) in water, achieving detection limits in the region of 0.05 µg/L for a 100 µL injection and 0.015 µg/L for a 500 µL injection. lcms.cz

The use of a guard column alone can be sufficient for separation, reducing analysis times to approximately 3 minutes per sample, thereby increasing throughput. brjac.com.br

For high-matrix samples such as hard drinking water, optimized sample preparation and chromatography have demonstrated good separation and excellent spike recovery results for both chromium species. lcms.cz

Table 1: Performance of IC-ICP-MS for Chromium Speciation in Water Samples

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit (Cr(III)) | 0.20 µg/L | lcms.cz |

| Detection Limit (Cr(VI)) | 0.35 µg/L | lcms.cz |

| Spike Recovery (Cr(III) in Tap Water) | 99.7% | metrohm.com |

| Spike Recovery (Cr(VI) in Tap Water) | 114.0% | metrohm.com |

| Analysis Time | ~3 minutes | brjac.com.brlcms.cz |

Spectrophotometric Methods

Spectrophotometry offers a cost-effective and accessible alternative for chromium speciation, particularly for Cr(VI). tandfonline.com The most common method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic medium to form a highly colored reddish-violet complex, which is then measured colorimetrically at a wavelength of approximately 540 nm. ub.ac.idkyoto-u.ac.jp

To determine total chromium using this method, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent like potassium permanganate (B83412) or cerium(IV) sulfate (B86663). ub.ac.idnih.gov The Cr(III) concentration can then be calculated by subtracting the initial Cr(VI) concentration from the total chromium concentration. ub.ac.id While sensitive, this method can be prone to interferences from other metals like iron and vanadium, which may require the use of masking agents. kyoto-u.ac.jpresearchgate.net

Research Findings:

A sequential injection spectrophotometric method using DPC has been developed, allowing for the determination of Cr(VI) and total chromium with detection limits of 0.004 mg/L and 0.015 mg/L, respectively. nih.gov

Cloud point microextraction has been used to preconcentrate the Cr(VI)-DPC complex, improving the detection limits of the spectrophotometric method. mdpi.com

The optimal pH for the reaction between Cr(VI) and DPC is around 1. mdpi.com

Table 2: Characteristics of Spectrophotometric Determination of Chromium

| Parameter | Details | Reference |

|---|---|---|

| Reagent | 1,5-diphenylcarbazide (DPC) | ub.ac.idkyoto-u.ac.jp |

| Wavelength | ~540 nm | ub.ac.id |

| Detection Limit (Cr(VI)) | 0.004 mg/L | nih.gov |

| Detection Limit (Total Cr) | 0.015 mg/L | nih.gov |

| Common Interferences | Fe(III), V(V) | kyoto-u.ac.jpresearchgate.net |

Electrochemical Methods

Electrochemical sensors are a rapidly developing area for chromium speciation, offering advantages such as high sensitivity, potential for miniaturization, and suitability for on-site analysis. neptjournal.comnih.govrsc.org These methods typically involve the electrochemical reduction of Cr(VI) at the surface of a modified electrode, with the resulting current being proportional to the Cr(VI) concentration.

Various nanomaterials, including gold nanoparticles, graphene, and carbon nanotubes, have been used to modify electrode surfaces to enhance their electrocatalytic activity, sensitivity, and selectivity towards Cr(VI) reduction. nih.govnih.gov Amperometric and voltammetric techniques are commonly employed. While most electrochemical methods are designed for Cr(VI) detection, some can be adapted to determine total chromium after an oxidation step, allowing for the calculation of Cr(III) by difference.

Research Findings:

An amperometric sensor based on a glassy carbon electrode modified with graphene and gold nanoparticles demonstrated a low detection limit of 10 nM (~0.5 µg/L) for Cr(VI) in river water samples. nih.gov

A sensor using a carbon cloth electrode modified with Ketjen Black showed a good linear relationship for Cr(VI) detection in the range of 0.025–57 µM, with a limit of detection of 9.88 nM. neptjournal.com

Screen-printed electrodes offer a low-cost, disposable option for Cr(VI) detection, with one such sensor achieving a limit of detection of approximately 1 µM. epfl.ch

Table 3: Performance of Various Electrochemical Sensors for Cr(VI) Detection

| Electrode Modification | Detection Limit | Linear Range | Reference |

|---|---|---|---|

| Graphene/Gold Nanoparticles | ~0.5 µg/L (10 nM) | 0 to 20 µM | nih.gov |

| Ketjen Black/Carbon Cloth | 9.88 nM | 0.025–483 µM | neptjournal.com |

| NiFe Bimetallic Nanoparticles | 0.52 µg/L | 1.3–5112 µg/L | nih.gov |

| Carbon-based Screen-Printed Electrode | ~1 µM | 3 µM – 10 mM | epfl.ch |

Biological Interactions in Model Systems Excluding Human/clinical Applications

Chromium Uptake and Transport Mechanisms in Biological Models

The entry and movement of chromium within plant systems are complex processes governed by the element's chemical form and the plant's physiological state. Since chromium is not considered an essential element for plants, no specific transport systems for it have been identified. nih.govnih.gov

Mechanisms Governing Chromium Absorption in Plant Systems

The absorption of trivalent chromium (Cr(III)) by plant roots is predominantly a passive process, meaning it does not require metabolic energy. mdpi.comfrontiersin.orgnih.gov This uptake is thought to occur through simple diffusion at cation exchange sites located on the cell walls of the roots. mdpi.comresearchgate.net Once absorbed, a significant portion of the Cr(III) is often immobilized within the root structure, particularly in the vacuoles of root cells. nih.govuenf.br This sequestration in the roots is considered a protective mechanism, limiting the translocation of this potentially toxic metal to the aerial parts of the plant, such as the shoots and leaves. nih.govuenf.br Consequently, the concentration of chromium is typically found to be much higher in the roots than in the shoots. nih.govnih.gov

Identification and Characterization of Transporter Systems in Plant Chromium Accumulation

As chromium is a non-essential element for plants, they have not evolved specific transporters for its uptake. nih.govnih.gov Instead, Cr(III) is believed to enter the plant's root system through channels and transporters intended for essential nutrients. nih.govnih.gov There is evidence to suggest that Cr(III) uptake may be partially mediated by carriers for iron (Fe3+). uenf.br This implies a competitive interaction between chromium and essential minerals like iron, sulfur, and phosphorus for binding sites on these carrier complexes. nih.govuenf.brresearchgate.net The translocation of chromium that does occur from the roots to the shoots is a slow process, primarily happening through the xylem. uenf.br

Role of Metal Speciation in Biological Uptake Efficacy

The biological availability and toxicity of chromium are heavily dependent on its oxidation state, a concept known as speciation. nih.govnih.govnih.gov The two most stable and common forms are trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). nih.govnih.gov Cr(VI) is significantly more soluble in water and more mobile, which makes it more readily absorbed by plants and also more toxic than Cr(III). nih.govmdpi.com

The uptake mechanism differs significantly between the two species. Cr(VI) absorption is an active process, utilizing transporters for essential anions like sulfate (B86663) and phosphate (B84403) due to structural similarities. nih.govfrontiersin.orgresearchgate.net In contrast, Cr(III) uptake is largely passive. mdpi.comfrontiersin.org Interestingly, research has shown that when plants absorb the more toxic Cr(VI), it is often reduced to the less mobile Cr(III) within the plant tissues, particularly in the roots. nih.govacs.org This reduction is a detoxification strategy, as the resulting Cr(III) is more easily sequestered. nih.gov In a study on Brassica juncea (Indian mustard), Cr(III) was found complexed with acetate (B1210297) in the roots, indicating a mechanism of detoxification and stabilization. tandfonline.com

Cellular and Molecular Responses to Chromium Exposure in Plants

Exposure to chromium, even in its less toxic trivalent form, can elicit a range of stress responses at the cellular and molecular levels as the plant attempts to manage the presence of the heavy metal.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary response of plants to heavy metal stress, including chromium, is the induction of oxidative stress. nih.govresearchgate.net This occurs through the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. frontiersin.orgnih.gov The generation of ROS is a common consequence of disruptions in metabolic processes, such as mitochondrial electron transport, caused by chromium toxicity. mdpi.com Common ROS generated under chromium stress include the superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). encyclopedia.pubnih.gov The accumulation of these ROS can lead to lipid peroxidation, which is the oxidative degradation of lipids in cell membranes, compromising their integrity and function. researchgate.netnih.govnih.gov

Table 1: Reactive Oxygen Species (ROS) Induced by Chromium Stress in Various Plant Species

| Plant Species | Reactive Oxygen Species Observed | Reference |

| Brassica juncea | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | nih.gov |

| Allium cepa | Hydrogen Peroxide (H₂O₂) | mdpi.com |

| General | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl ion (HO⁻), Singlet oxygen (¹O₂) | encyclopedia.pub |

Plant Defense and Tolerance Mechanisms to Chromium Stress

Plants have developed sophisticated defense and tolerance mechanisms to counteract the toxic effects of heavy metals like chromium. nih.gov These strategies aim to prevent or mitigate the damage caused by oxidative stress and the direct toxicity of the metal ions. Key defense mechanisms include:

Antioxidant Systems: Plants up-regulate both enzymatic and non-enzymatic antioxidant systems to scavenge the excess ROS produced during chromium stress. Key antioxidant enzymes include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide; catalase (CAT) and various peroxidases (POD), which detoxify hydrogen peroxide; and enzymes of the ascorbate-glutathione cycle such as glutathione (B108866) reductase (GR). mdpi.comnih.govscielo.br

Sequestration: To prevent chromium ions from interfering with metabolic processes in the cytoplasm, plants sequester them in specific compartments, most notably the vacuoles of root cells. nih.govmdpi.comnih.gov This compartmentalization isolates the toxic metal from sensitive cellular machinery.

Complexation: Plants can produce various organic compounds, such as organic acids and metal-binding proteins like phytochelatins and metallothioneins, that can bind to chromium ions. mdpi.comnih.govnih.gov This process, known as chelation, can reduce the reactivity and toxicity of the metal. For instance, Cr(III) has been observed to be complexed with acetate and oxalate (B1200264) in Brassica juncea. tandfonline.com

Table 2: Modulation of Antioxidant Enzyme Activity in Brassica juncea under Chromium Stress

| Antioxidant Enzyme | Change in Activity (%) | Reference |

| Superoxide Dismutase (SOD) | +70.16% | nih.gov |

| Catalase (CAT) | -26.69% | nih.gov |

| Peroxidase (POD) | +32.99% | nih.gov |

| Ascorbate Peroxidase (APOX) | +41.49% | nih.gov |

| Glutathione Peroxidase (GPOX) | +116.76% | nih.gov |

| Glutathione Reductase (GR) | +60.01% | nih.gov |

| Glutathione S-Transferase (GST) | +51.51% | nih.gov |

Strategies for Intracellular Sequestration and Compartmentalization

Once inside the cell, the fate of chromium compounds, including chromium triacetate monohydrate, is largely dictated by cellular mechanisms aimed at detoxification and sequestration to mitigate potential toxicity. While the uptake of trivalent chromium (Cr(III)) is generally considered to be a slow process, occurring via passive diffusion or phagocytosis, hexavalent chromium (Cr(VI)) readily enters cells through anion transporters, such as those for sulfate and phosphate. rsc.orgnih.govnih.gov Intracellularly, Cr(VI) is reduced to the more reactive Cr(III) state. nih.gov

Cellular strategies to manage chromium levels involve sequestering the metal ions within specific organelles to prevent interference with vital cellular processes. A primary site for this sequestration is the vacuole in plant and yeast cells, effectively removing the metal from the cytoplasm. frontiersin.org In animal cells, mitochondria can accumulate chromium, which can lead to ultrastructural changes such as swelling, rupture of the outer membrane, and deformation of internal cristae. nih.gov

Another key strategy is the binding of chromium to proteins and other molecules, which can render it less reactive. Metallothioneins, a class of cysteine-rich proteins, are known to bind and detoxify various heavy metals, and their expression can be induced by chromium exposure. frontierspartnerships.orgfrontiersin.org This binding helps to control the intracellular concentration of free chromium ions.

Complexation with Endogenous Organic Compounds

Trivalent chromium, the form found in this compound, has a strong tendency to form stable complexes with a variety of endogenous organic molecules within the cell. This complexation is a critical aspect of its biological activity and detoxification.

One of the most significant interactions is with glutathione (GSH), a major cellular antioxidant and thiol-containing molecule. nih.govnih.gov While GSH is involved in the reduction of Cr(VI) to Cr(III), it can also form complexes with Cr(III). nih.govacs.orgacs.org The formation of these complexes can modulate the reactivity and potential toxicity of chromium.

Chromium also readily binds to amino acids and proteins. nih.govnumberanalytics.com Studies have shown that Cr(III) can form ternary complexes with DNA and amino acids, with a particular affinity for cysteine, glutamic acid, and histidine. nih.govepa.gov The formation of these DNA-protein crosslinks is a significant mechanism of chromium-induced genotoxicity. nih.gov The binding of chromium to proteins can alter their structure and function. For instance, chromium has been shown to interact with insulin (B600854), potentially influencing its structure and stability. ias.ac.in The coordination chemistry of chromium in these complexes typically involves amino acid residues like cysteine, histidine, and aspartate. numberanalytics.com

| Endogenous Compound | Type of Interaction with Chromium | Potential Consequence |

| Glutathione (GSH) | Reduction of Cr(VI) to Cr(III); Complexation with Cr(III) | Detoxification; Modulation of chromium reactivity |

| Amino Acids (e.g., Cysteine, Histidine) | Formation of ternary complexes with DNA and Cr(III) | DNA-protein crosslinks; Genotoxicity |

| Proteins (e.g., Metallothioneins, Insulin) | Binding and sequestration; Structural alteration | Detoxification; Altered protein function |

Molecular Regulation via Transporter Genes and Transcription Factors

The cellular response to chromium exposure is a tightly regulated process involving the expression of specific genes that control metal transport and detoxification pathways. A key player in this regulation is the Metal-responsive Transcription Factor 1 (MTF-1) . frontierspartnerships.orgnih.govnih.govbibliotekanauki.pl MTF-1 is a zinc-dependent transcription factor that binds to specific DNA sequences called metal response elements (MREs) in the promoter regions of target genes. sdbonline.org

Upon exposure to heavy metals like chromium, MTF-1 can be activated, leading to the transcription of genes involved in metal homeostasis, such as metallothioneins and the zinc transporter ZnT-1. frontierspartnerships.orgnih.govnih.gov However, studies have shown that hexavalent chromium can also inhibit the induction of these MTF-1 target genes by other metals like zinc and cadmium, suggesting a complex regulatory interplay. nih.govnih.gov This inhibition appears to compromise the transactivation potential of MTF-1 without affecting its binding to MREs. nih.govnih.gov

Another critical regulatory pathway involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.govnih.gov Under conditions of oxidative stress induced by chromium, Nrf2 can be activated and translocate to the nucleus, where it induces the expression of genes containing antioxidant response elements (AREs). nih.govsigmaaldrich.com This activation of the Nrf2 pathway is a crucial cellular defense mechanism against chromium-induced oxidative damage. nih.govnih.gov

Biochemical Pathways and Enzymatic Interactions in Model Organisms

Impact on Fundamental Metabolic Pathways

Chromium has been shown to influence several fundamental metabolic pathways, including those involved in carbohydrate, lipid, and protein metabolism. nih.govonpattison.comyoutube.comamazonaws.comnih.gov Its impact on these pathways is often linked to its ability to modulate insulin signaling and cellular energy production. youtube.comiastatedigitalpress.comwebmd.com

In terms of carbohydrate metabolism , chromium is believed to play a role in glucose utilization. youtube.com Chronic exposure to Cr(VI) can lead to metabolic reprogramming in cells, characterized by an upregulation of glycolysis and the pentose (B10789219) phosphate pathway, and a defect in mitochondrial oxidative phosphorylation. nih.gov This shift towards aerobic glycolysis, also known as the Warburg effect, is a hallmark of cancer cells and provides the necessary energy and building blocks for rapid cell proliferation. nih.gov

Regarding lipid metabolism , trivalent chromium has been observed to regulate this process. nih.govamazonaws.com Studies in broilers have shown that dietary supplementation with organic chromium can affect fatty acid profiles in breast meat, increasing n-3 polyunsaturated fatty acids and decreasing the n-6/n-3 ratio. nih.gov

Chromium also affects amino acid metabolism . It has been shown to influence the uptake and utilization of amino acids in bovine satellite cells. iastatedigitalpress.com For instance, supplementation with chromium methionine chelate has been observed to potentially cross the intestinal cell membrane directly. iastatedigitalpress.com

Role of Antioxidant Systems in Mitigating Chromium-Induced Stress

A primary mechanism of chromium-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govmdpi.commdpi.com To counteract this, cells employ a sophisticated antioxidant defense system composed of both enzymatic and non-enzymatic components.

Enzymatic antioxidants play a crucial role in detoxifying ROS. Key enzymes involved include:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govpjoes.com The activity of SOD often increases in response to chromium exposure as a protective measure. nih.govresearchgate.net

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov Its activity is also frequently elevated in response to chromium-induced oxidative stress. nih.govresearchgate.net

Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. nih.govpjoes.com

The table below summarizes the response of these key antioxidant enzymes to chromium exposure in various model organisms.

| Enzyme | Function | Response to Chromium Exposure |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide | Increased activity |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen | Increased activity |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides | Increased activity |

Non-enzymatic antioxidants , particularly glutathione (GSH) , are also vital in mitigating chromium-induced stress. nih.govstrath.ac.uk GSH can directly scavenge ROS and is a substrate for GPx and glutathione S-transferases (GSTs). nih.govnih.gov The reduction of Cr(VI) to Cr(III) within the cell can lead to the depletion of GSH and an increase in its oxidized form (GSSG), thereby altering the cellular redox balance. nih.govnih.govstrath.ac.uk

The Nrf2 pathway is a central regulator of the antioxidant response. nih.govnih.gov Activation of Nrf2 by chromium-induced oxidative stress leads to the upregulation of a battery of antioxidant and detoxification enzymes, providing a coordinated cellular defense against the damaging effects of ROS. nih.govnih.govsigmaaldrich.comnih.gov

Advanced Materials Research and Applications Non Biological of Chromium Triacetate Monohydrate

Chromium triacetate monohydrate, a chromium(III) salt, serves as a significant precursor and functional component in various non-biological advanced materials applications. Its utility stems from the chemical reactivity and structural properties of the chromium(III) ion and the acetate (B1210297) ligands.

Q & A

Q. What are the critical considerations for synthesizing chromium triacetate monohydrate to avoid oxidation or decomposition?